NSC117079 was developed by the National Cancer Institute as part of their drug synthesis and chemistry program. It belongs to a class of compounds known as phosphatase inhibitors, specifically targeting PHLPP1 and PHLPP2. The molecular formula for NSC117079 is C20H15N3O7S2, with a molecular weight of 473.5 g/mol. Its structural classification includes features such as sulfonamide groups, which contribute to its biological activity.
The synthesis of NSC117079 involves a multi-step organic synthesis process starting from commercially available precursors. Key steps include:
The final product is purified using chromatographic techniques to achieve high purity levels suitable for biological testing. For industrial applications, scaling up these laboratory methods would require optimization to ensure consistent quality and yield.
NSC117079 participates in various chemical reactions, including:
The outcomes of these reactions depend significantly on the specific conditions applied during the reaction processes.
NSC117079 exerts its pharmacological effects primarily through the inhibition of PHLPP. By blocking PHLPP activity, NSC117079 prevents the dephosphorylation of Akt, leading to enhanced Akt signaling. This results in increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and protein kinase C (PKC), which are involved in various cellular processes including cell survival, proliferation, and metabolism.
NSC117079 has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: